2-(Azetidin-1-yl)-5-nitropyridine
Overview
Description
2-(Azetidin-1-yl)-5-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety Azetidine is a four-membered nitrogen-containing ring, while nitropyridine is a pyridine ring substituted with a nitro group
Mechanism of Action
Target of Action
It is known that azetidin-2-ones, a class of compounds to which 2-(azetidin-1-yl)-5-nitropyridine belongs, have been found to exhibit potent antifungal activity against aspergillus niger & aspergillus flavus . This suggests that the compound may target enzymes or proteins essential to the growth and survival of these fungi.
Mode of Action
Azetidin-2-ones, in general, operate by forming a covalent adduct with membrane-bound bacterial transpeptidases, also known as penicillin binding proteins (pbps), involved in the biosynthesis of cell walls . These mechanism-based inhibitors prevent the construction of cell wall and eventually lead to cell lysis and death .
Biochemical Pathways
Given the potential antifungal activity of azetidin-2-ones , it can be inferred that the compound may interfere with the biosynthesis of fungal cell walls, disrupting their integrity and leading to cell death.
Result of Action
Given the potential antifungal activity of azetidin-2-ones , it can be inferred that the compound may lead to the disruption of fungal cell walls, resulting in cell lysis and death.
Biochemical Analysis
Biochemical Properties
2-(Azetidin-1-yl)-5-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione S-transferases, which catalyze the conjugation of glutathione to the compound, leading to the formation of glutathione-conjugated metabolites . These interactions are crucial for the compound’s metabolism and detoxification.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the phosphoinositide-3 kinase signaling pathway, which is involved in cell survival, proliferation, differentiation, and apoptosis . This modulation can lead to changes in gene expression and metabolic activities within the cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . These interactions are essential for understanding the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biological activity . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and reduction of inflammation. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular functions . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification. For example, the compound undergoes conjugation with glutathione, catalyzed by glutathione S-transferases, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within tissues . These interactions determine the compound’s bioavailability and effectiveness in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-nitropyridine typically involves the formation of the azetidine ring followed by its attachment to the nitropyridine moiety. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of 2-(Azetidin-1-yl)-5-aminopyridine.
Reduction: Formation of 2-(Azetidin-1-yl)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(Azetidin-1-yl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-1-yl)-5-aminopyridine: Similar structure but with an amino group instead of a nitro group.
2-(Azetidin-1-yl)-5-chloropyridine: Similar structure but with a chlorine atom instead of a nitro group.
2-(Azetidin-1-yl)-5-bromopyridine: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness
2-(Azetidin-1-yl)-5-nitropyridine is unique due to the presence of both the azetidine ring and the nitro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the azetidine ring can enhance the compound’s stability and reactivity.
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-2-3-8(9-6-7)10-4-1-5-10/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHBFZHPMIYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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